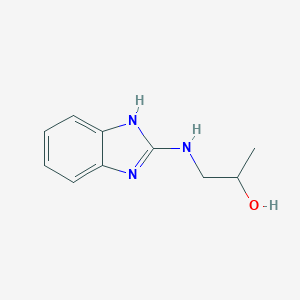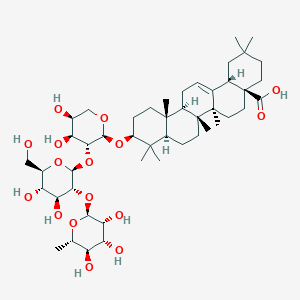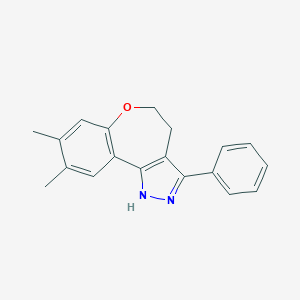
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-, commonly known as BDPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
BDPP exerts its therapeutic effects by modulating various cellular pathways. BDPP has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. BDPP also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, BDPP has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
Biochemical And Physiological Effects
BDPP has been shown to have various biochemical and physiological effects. BDPP has been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). BDPP has also been shown to increase the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10). In addition, BDPP has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
Advantages And Limitations For Lab Experiments
BDPP has several advantages for lab experiments, including its high purity and stability. BDPP is also readily available and can be synthesized using various methods. However, BDPP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
BDPP has significant potential for the development of novel therapeutics for various diseases. Future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets. In addition, the development of BDPP derivatives with improved solubility and bioavailability should be explored. Furthermore, the potential of BDPP as a drug delivery system should be investigated. Finally, the safety and efficacy of BDPP in preclinical and clinical studies should be evaluated.
Conclusion
BDPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. BDPP has significant potential for the development of novel therapeutics for various diseases, and future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets.
Synthesis Methods
BDPP can be synthesized using various methods, including the reaction of 4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-ol with hydrazine hydrate and acetic acid. The reaction yields BDPP in good yield and purity. Other methods of synthesis include the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetonitrile with hydrazine hydrate and acetic acid and the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetic acid with thionyl chloride and hydrazine hydrate.
Scientific Research Applications
BDPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. BDPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BDPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BDPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
124392-83-2 |
|---|---|
Product Name |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl- |
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8,9-dimethyl-3-phenyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C19H18N2O/c1-12-10-16-17(11-13(12)2)22-9-8-15-18(20-21-19(15)16)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
InChI Key |
WMMDTFLRSMNFAH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4 |
Other CAS RN |
124392-83-2 |
synonyms |
4,5-Dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepino(5,4-c)pyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



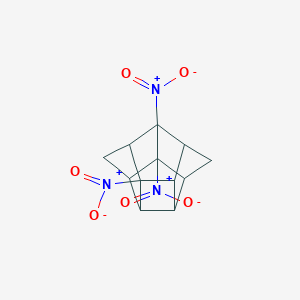
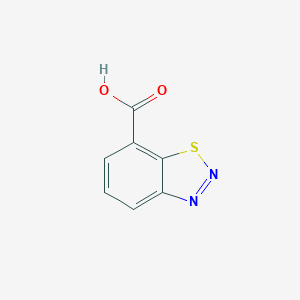
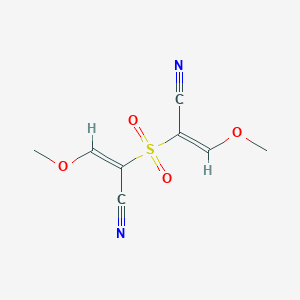
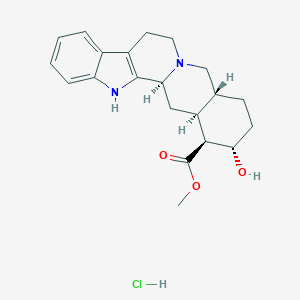
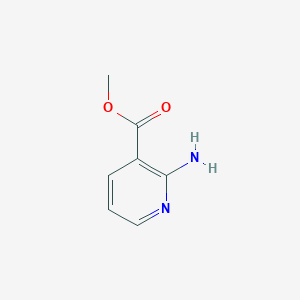
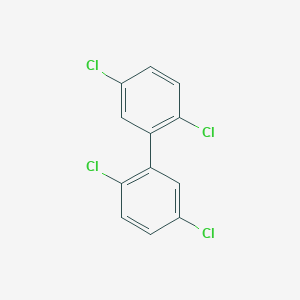
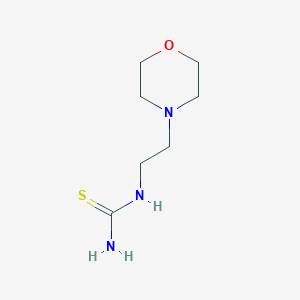

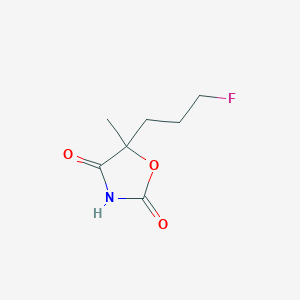


![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
